

Physicochemical Properties and Structural Information

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Compound of Interest

Compound Name: 2-(4-Bromo-1,3-thiazol-2-yl)pyridine

CAS No.: 1142195-09-2

Cat. No.: B1520133

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Structural information for **2-(4-bromo-1,3-thiazol-2-yl)pyridine** is available from PubChem, which provides the molecular formula and SMILES notation, but does not list a dedicated CAS number.^[2] The physicochemical properties of various pyridine-thiazole derivatives have been reported in the literature, and a selection of these are summarized in the table below to provide a comparative overview.

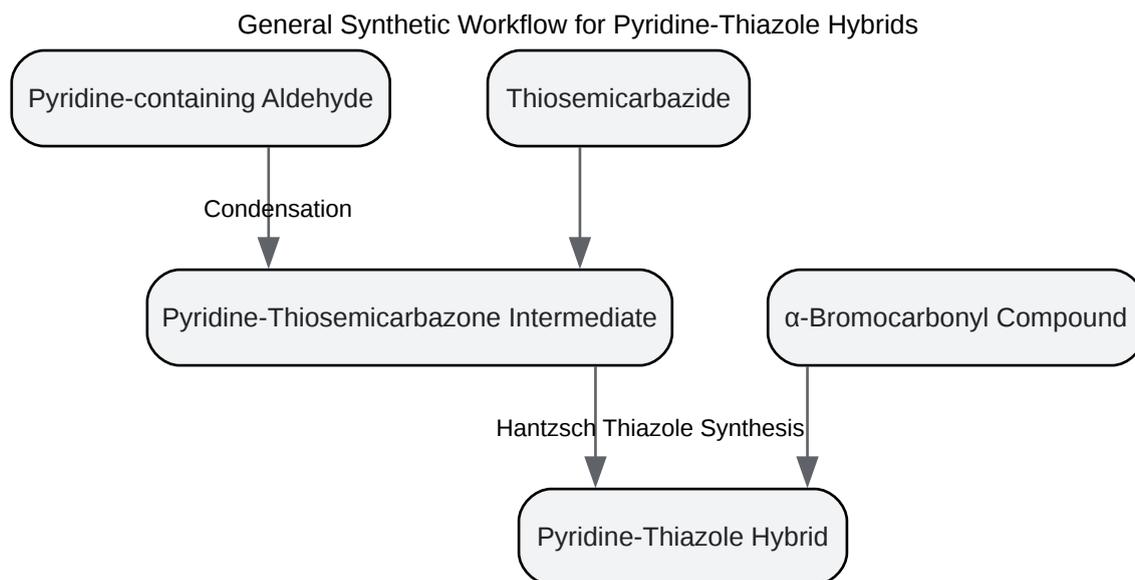
Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reference
2-(4-bromo-1,3-thiazol-2-yl)pyridine	C ₈ H ₅ BrN ₂ S	241.11	Not Reported	[2]
2-(4-((2-(4-Phenylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide	C ₂₉ H ₂₃ N ₅ O ₂ S	505.60	244-245	[3]
2-(4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide	C ₂₉ H ₂₂ ClN ₅ O ₂ S	540.04	257-258	[3]
5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide	C ₁₃ H ₁₄ BrN ₃ OS	340.24	102-105	[4]

Synthesis and Methodologies

The synthesis of pyridine-thiazole hybrids often employs the well-established Hantzsch thiazole synthesis.[3] This method typically involves the condensation of a thioamide with an α -halocarbonyl compound. For the synthesis of **2-(4-bromo-1,3-thiazol-2-yl)pyridine** derivatives, a common strategy involves the reaction of a pyridine-containing thiosemicarbazone with a brominated carbonyl compound.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of pyridine-thiazole hybrids, starting from a pyridine-containing aldehyde.



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Caption: A generalized workflow for the synthesis of pyridine-thiazole hybrids.

Exemplary Experimental Protocol: Synthesis of 2-(4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)-acetamides

This protocol is adapted from a published procedure for the synthesis of pyridine-thiazole hybrids.[3]

Step 1: Synthesis of the Thiosemicarbazone Intermediate

- A mixture of a pyridine-containing aldehyde (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in ethanol containing a catalytic amount of acetic acid for 4 hours.
- The reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent (e.g., dioxane) to yield the pure thiosemicarbazone intermediate.

Step 2: Hantzsch Thiazole Synthesis

- The thiosemicarbazone intermediate (1 equivalent) is dissolved in ethanol.
- An appropriate α -bromophenacyl bromide (1 equivalent) and a catalytic amount of triethylamine are added to the solution.
- The reaction mixture is refluxed for 2 hours.
- After cooling, the solid product is collected by filtration, washed, and dried to afford the final pyridine-thiazole hybrid.

The choice of a catalytic amount of triethylamine in the Hantzsch synthesis step is crucial as it acts as a base to facilitate the cyclization reaction by neutralizing the hydrogen bromide formed during the process.

Applications in Drug Discovery

Pyridine-thiazole derivatives have demonstrated significant potential in various therapeutic areas, with a particular emphasis on their anticancer and antifungal activities.

Anticancer Activity

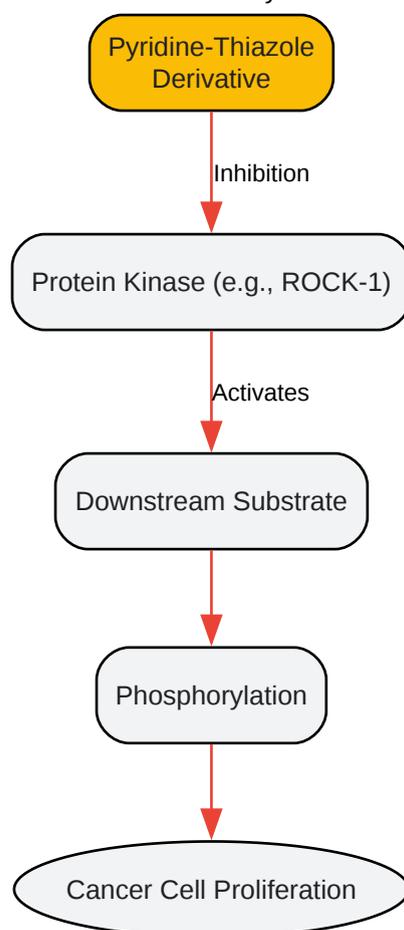
Numerous studies have highlighted the potent cytotoxic effects of pyridine-thiazole hybrids against a range of cancer cell lines.^{[5][6][7]} The mechanism of action for some of these compounds is believed to involve the induction of genetic instability in tumor cells.^{[5][7]} Molecular docking studies have also suggested that these compounds may bind to and inhibit key enzymes involved in cancer progression, such as Rho-associated protein kinase (ROCK-1).^[3]

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Pyridine-thiazole hybrids	Breast (MCF-7), Liver (HepG2)	5.36 - 8.76	[3]
Thiazole-pyridine hybrids	Breast (MCF-7)	5.71	
Pyridine and 1,3,4-oxadiazole-linked 1,3-thiazole hybrids	Breast (MCF-7)	28.51	[8]
Thiophenyl thiazolyl-pyridine hybrids	Lung (A549)	0.66 - 16.03	[6]

Potential Anticancer Mechanism of Action

The following diagram illustrates a potential mechanism of action for certain pyridine-thiazole derivatives, involving the inhibition of a kinase pathway.

Potential Anticancer Mechanism of Pyridine-Thiazole Derivatives



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Caption: Inhibition of a protein kinase pathway by a pyridine-thiazole derivative.

Antifungal Activity

Derivatives of 2,4-disubstituted thiazoles have shown promising antifungal activity, particularly against *Candida* species.[9][10][11] The mechanism of action is hypothesized to involve the inhibition of lanosterol C14 α -demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[9] The presence of a hydrazine substituent at the C2 position of the thiazole ring has been correlated with increased antifungal efficacy.[9]

Compound Class	Fungal Strain	MIC ($\mu\text{g/mL}$)	Reference
2-Hydrazinyl-4-substituted-1,3-thiazoles	Candida albicans	3.9	[9]
2,4-disubstituted thiazole derivatives	C. albicans, A. niger	-	[10]
2-Amino-4, 5-diarylthiazole derivatives	Candida albicans	-	[11]

Conclusion

The **2-(4-bromo-1,3-thiazol-2-yl)pyridine** framework and its analogs represent a versatile and highly promising scaffold in medicinal chemistry. Despite the lack of a specific CAS number for the parent compound, the broader class of pyridine-thiazole hybrids has been extensively studied, revealing significant potential as anticancer and antifungal agents. The synthetic accessibility of these compounds, primarily through the Hantzsch thiazole synthesis, allows for the generation of diverse libraries for structure-activity relationship studies. Future research in this area will likely focus on optimizing the therapeutic properties of these compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates towards clinical development.

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